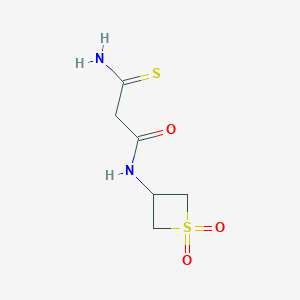
3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide is a complex organic compound characterized by the presence of amino, thioxo, and dioxidothietan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the thietan ring, introduction of the amino group, and incorporation of the thioxo group. Detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in publicly accessible sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-N-(1,1-dioxidothietan-3-yl)-3-thioxopropanamide is unique due to the presence of both the thioxo and dioxidothietan groups, which are less common in organic compounds. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound with a unique chemical structure and potential applications in various scientific fields. While detailed information on its synthesis, reactions, and applications is limited, its distinctive features make it an interesting subject for further research and development.
Properties
Molecular Formula |
C6H10N2O3S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
3-amino-N-(1,1-dioxothietan-3-yl)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C6H10N2O3S2/c7-5(12)1-6(9)8-4-2-13(10,11)3-4/h4H,1-3H2,(H2,7,12)(H,8,9) |
InChI Key |
RCLRXPHHHVDCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC(=O)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


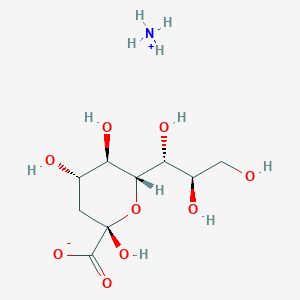
![1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13023731.png)


![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13023770.png)

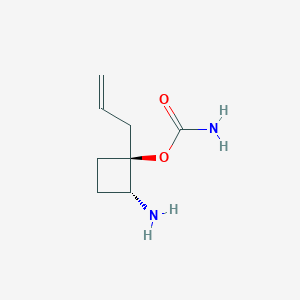

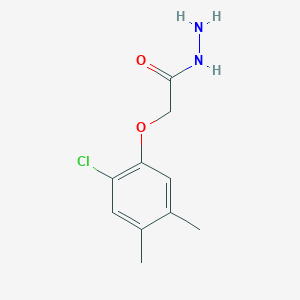

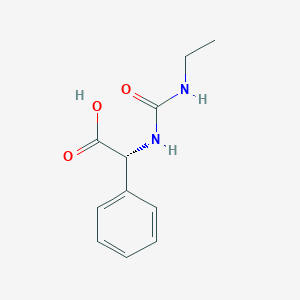
![1-(3-Fluoro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13023817.png)


